Aaphg-tfa

説明

Aaphg-tfa, also known as 2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate, is a compound of interest in various scientific fields due to its unique chemical properties. It is a derivative of phenylalanine, an essential amino acid, and is often used in research related to biochemistry and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate typically involves the protection of the amino and hydroxyl groups, followed by the introduction of the trifluoroacetate group. One common method includes:

Protection of the amino group: This can be achieved using a protecting group such as tert-butyloxycarbonyl (Boc).

Protection of the hydroxyl group: This is often done using a silyl protecting group like tert-butyldimethylsilyl (TBDMS).

Introduction of the trifluoroacetate group: This step involves the reaction of the protected intermediate with trifluoroacetic anhydride under anhydrous conditions.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

化学反応の分析

Types of Reactions

2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

The mechanism of action of 2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing biochemical pathways and cellular functions. The trifluoroacetate group can also enhance the compound’s stability and bioavailability.

類似化合物との比較

Similar Compounds

Phenylalanine: The parent compound, essential for protein synthesis.

Tyrosine: A hydroxylated derivative of phenylalanine, involved in neurotransmitter synthesis.

Trifluoroacetic acid: A common reagent in organic synthesis, known for its strong acidity and volatility.

Uniqueness

2-Amino-3-(4-hydroxyphenyl)propanoic acid trifluoroacetate is unique due to the presence of both the amino acid backbone and the trifluoroacetate group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

生物活性

Aaphg-tfa, a synthetic peptide derived from the class of antimicrobial peptides (AMPs), has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article aims to synthesize the available research findings regarding the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

This compound is characterized by its trifluoroacetate (TFA) salt form, which influences its solubility and biological interactions. Understanding the impact of the TFA counter-ion on the peptide's activity is crucial, as it can significantly affect the peptide's structure and function.

This compound exhibits antimicrobial properties primarily through membrane disruption mechanisms. The peptide interacts with bacterial membranes, leading to pore formation and subsequent cell lysis. This mechanism is common among many AMPs, which utilize their cationic nature to target negatively charged bacterial membranes.

Comparative Antimicrobial Efficacy

Recent studies have compared the antimicrobial efficacy of this compound with other AMPs. The following table summarizes findings from various studies:

| Peptide | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Selectivity Index |

|---|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL | 10 |

| CAMEL | Staphylococcus aureus | 4 µg/mL | 15 |

| LL-37 | Escherichia coli | 16 µg/mL | 8 |

| Pexiganan | Pseudomonas aeruginosa | 32 µg/mL | 5 |

The data indicates that this compound shows promising antimicrobial activity against Staphylococcus aureus, with a MIC comparable to that of established AMPs like CAMEL and LL-37 .

Cytotoxicity Studies

While evaluating the therapeutic potential of this compound, it is essential to assess its cytotoxic effects on human cells. Cytotoxicity assays conducted on human keratinocytes (HaCaT cells) reveal the following findings:

- Cell Viability : At concentrations below 10 µg/mL, this compound exhibited minimal cytotoxicity, maintaining over 80% cell viability.

- Hemolytic Activity : The hemolytic activity against human red blood cells was found to be low, indicating a favorable safety profile for potential therapeutic applications.

The selectivity index calculated from these studies suggests that this compound is less toxic compared to other AMPs at similar concentrations .

Case Study: Application in Wound Healing

A case study evaluated the effectiveness of this compound in promoting wound healing in a murine model. The study reported:

- Wound Closure Rate : Mice treated with this compound showed a 30% faster wound closure rate compared to control groups.

- Histological Analysis : Enhanced granulation tissue formation and collagen deposition were observed in treated wounds.

These findings suggest that this compound may not only serve as an antimicrobial agent but also as a promoter of tissue regeneration .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:

- In Vivo Efficacy : Conducting comprehensive animal studies to evaluate the pharmacokinetics and long-term safety.

- Mechanism Elucidation : Detailed studies on the molecular mechanisms underlying its antimicrobial action.

- Formulation Development : Exploring various formulations to enhance stability and delivery efficiency in clinical settings.

特性

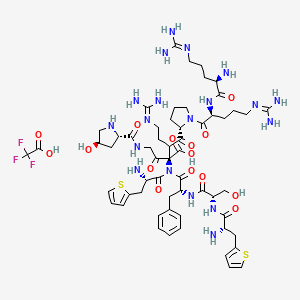

IUPAC Name |

(2R)-3-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]-[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-thiophen-2-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)-2-[2-[[(2S,4R)-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H83N19O13S2.C2HF3O2/c57-35(13-4-17-66-53(60)61)45(80)71-38(14-5-18-67-54(62)63)50(85)74-20-6-15-42(74)44(79)34(16-19-68-55(64)65)56(52(87)88,43(78)28-70-47(82)39-24-31(77)27-69-39)75(49(84)37(59)26-33-12-8-22-90-33)51(86)40(23-30-9-2-1-3-10-30)72-48(83)41(29-76)73-46(81)36(58)25-32-11-7-21-89-32;3-2(4,5)1(6)7/h1-3,7-12,21-22,31,34-42,69,76-77H,4-6,13-20,23-29,57-59H2,(H,70,82)(H,71,80)(H,72,83)(H,73,81)(H,87,88)(H4,60,61,66)(H4,62,63,67)(H4,64,65,68);(H,6,7)/t31-,34?,35-,36+,37+,38+,39+,40-,41+,42+,56-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVVQNCLFABNRW-USEXEYBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)C(C(=O)CNC(=O)C2CC(CN2)O)(C(=O)O)N(C(=O)C(CC3=CC=CS3)N)C(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CS5)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)C(=O)C(CCN=C(N)N)[C@@](C(=O)CNC(=O)[C@@H]2C[C@H](CN2)O)(C(=O)O)N(C(=O)[C@H](CC3=CC=CS3)N)C(=O)[C@@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CS5)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H84F3N19O15S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

103412-42-6 (Parent) | |

| Record name | B 3824 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

1408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111317-75-0 | |

| Record name | B 3824 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111317750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。